2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester

Description

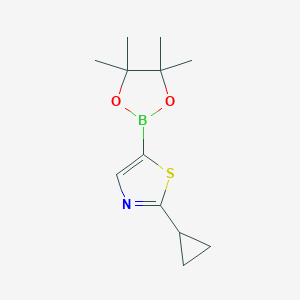

2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester is a boronic acid derivative widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules, particularly in pharmaceutical and materials science research. The compound features a thiazole core substituted with a cyclopropyl group at the 2-position and a boronic acid pinacol ester at the 5-position. This structure enhances its stability and reactivity in catalytic transformations. Key attributes include:

- Stability: Unlike simpler cyclopropyl boronic esters, which may decompose under standard coupling conditions , the thiazole ring stabilizes the boronic ester, enabling efficient coupling in aqueous media .

- Reactivity: The electron-deficient thiazole ring enhances electrophilicity at the boron center, facilitating transmetalation in palladium-catalyzed reactions.

Properties

IUPAC Name |

2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2S/c1-11(2)12(3,4)16-13(15-11)9-7-14-10(17-9)8-5-6-8/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJBQVWYVATTEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101155623 | |

| Record name | 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101155623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245524-04-2 | |

| Record name | 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245524-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101155623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester typically involves two key steps:

- Introduction of the cyclopropyl substituent onto the thiazole ring.

- Installation of the boronic acid pinacol ester group at the 5-position of the thiazole ring.

These steps are often achieved through palladium-catalyzed cross-coupling reactions or via organometallic intermediates, utilizing boronic acid pinacol esters due to their stability and reactivity in Suzuki-Miyaura coupling.

Palladium-Catalyzed Coupling from 5-Bromothiazole Precursors

Another established route involves starting from 5-bromothiazole derivatives:

Step 1: Preparation of 5-Bromo-2-substituted Thiazole

For example, 2-(cyclopropyl)thiazole can be synthesized or obtained, and then brominated selectively at the 5-position.Step 2: Suzuki Coupling with Boronic Acid Pinacol Ester

The 5-bromothiazole derivative is subjected to Suzuki coupling with bis(pinacolato)diboron or preformed boronic acid pinacol ester reagents in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and base (e.g., potassium acetate or carbonate). This reaction installs the boronic acid pinacol ester group at the 5-position.

A related patent describes a similar approach for 2-methyl formate-5-boronic acid pinacol ester thiazole synthesis starting from 2,5-dibromothiazole, involving lithiation, formylation, and subsequent palladium-catalyzed coupling with boronic acid pinacol ester reagents, achieving overall yields above 50%.

Organomagnesium (Grignard) Route for Boronic Ester Formation

A method analogous to the preparation of 5-formyl-3-thiophene boronic acid pinacol esters involves:

Step 1: Formation of Organomagnesium Intermediate

4-bromo-thiazole derivatives are reacted with magnesium metal in ether solvents to form the corresponding Grignard reagent.Step 2: Reaction with Alkoxy Boronic Acid Pinacol Ester

The Grignard reagent is then reacted with alkoxy boronic acid pinacol esters (e.g., methoxy or isopropoxy pinacol borate) under reflux conditions to form the boronic acid pinacol ester.Step 3: Workup and Purification

The reaction mixture is cooled, pH adjusted, and extracted with organic solvents, followed by drying and purification steps.

This approach is advantageous due to the use of relatively inexpensive raw materials and mild reaction conditions, with reflux temperatures ranging from 35 to 100 °C and inert atmosphere (argon) protection.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

Hydrozirconation/Cyclisation Method : This method, developed by Spencer et al., provides a versatile route to cyclopropyl boronic acid pinacol esters, including those with heterocyclic substituents such as thiazole. The reaction proceeds under mild conditions and avoids multi-step protection/deprotection sequences. It is particularly useful for synthesizing cyclopropyl-substituted boronic esters that are valuable in medicinal chemistry.

Palladium-Catalyzed Coupling : The Suzuki coupling approach is widely used for installing boronic acid pinacol esters on heterocycles. The key is the availability of the appropriate halogenated thiazole precursor. The method benefits from high functional group tolerance and relatively straightforward purification. The patent literature reports yields exceeding 50% for similar compounds, indicating good efficiency.

Grignard Route : This method leverages the nucleophilicity of the organomagnesium intermediate to install the boronate ester. It is suitable for industrial scale-up due to inexpensive reagents and operational simplicity. The reaction requires careful control of moisture and oxygen due to the sensitivity of Grignard reagents. The purification involves pH adjustment and organic solvent extraction to isolate the pure boronic acid pinacol ester.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding thiazole derivatives.

Reduction: Reduction reactions can convert the boronic ester moiety to other functional groups.

Substitution: The boronic ester group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while substitution reactions can produce various substituted thiazole derivatives .

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester is in organic synthesis, particularly through the Suzuki-Miyaura coupling reaction . This reaction is crucial for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules.

- Role in Suzuki-Miyaura Coupling : The compound acts as a versatile building block that facilitates the formation of various biaryl compounds and other complex structures. Its ability to undergo oxidative addition and transmetalation makes it an effective reagent in these reactions.

Medicinal Chemistry

The compound has shown promise in the development of biologically active molecules, including potential drug candidates.

- Pharmaceutical Development : Research indicates that this compound can be utilized in synthesizing pharmaceuticals targeting various diseases, including cancer and inflammation. Its structural features may enhance the biological activity of synthesized compounds by improving their interaction with biological targets.

Biological Studies

The interaction of this compound with biomolecules opens avenues for studying cellular processes.

- Cellular Effects : The compound has been shown to influence cell function by modulating signaling pathways and metabolic processes. Its ability to form stable complexes with proteins allows it to affect protein function and cellular activities.

Case Studies

Several studies have explored the applications of this compound:

-

Synthesis of Biologically Active Molecules :

- A study demonstrated the use of this compound in synthesizing novel anti-cancer agents through Suzuki-Miyaura coupling reactions, leading to compounds with enhanced efficacy against specific cancer cell lines.

-

Enzymatic Interaction Studies :

- Research focused on how this compound interacts with enzymes involved in metabolic pathways, revealing its potential as a tool for investigating metabolic regulation and enzyme activity modulation.

Mechanism of Action

The mechanism of action of 2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the unique electronic properties of the boronic ester moiety, which enhances its reactivity and selectivity in these reactions .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to other boronic esters with varying substituents, focusing on reaction performance, stability, and steric/electronic effects.

Table 1: Comparative Analysis of Thiazole-Based Boronic Esters

Table 2: Cyclopropyl-Containing Boronic Esters (Non-Thiazole)

Key Research Findings

Stability Enhancement via Thiazole: The thiazole ring in this compound prevents decomposition observed in non-heterocyclic cyclopropyl boronic esters (e.g., cyclopropyl pinacol boronic ester decomposes during coupling ). This stability is attributed to the electron-withdrawing nature of the thiazole, which stabilizes the boron center .

Steric vs. Electronic Effects : Bulky substituents (e.g., triisopropylsilyl in ) reduce reactivity due to steric hindrance, whereas electron-donating groups (e.g., N-propoxy in ) may slightly lower electrophilicity but retain coupling efficiency.

Comparative Reactivity : Cyclopropyl-thiazole boronic esters outperform pyridine-based analogues (e.g., 6-(cyclopropylmethoxy)pyridine-3-boronic acid ) in cross-coupling due to the thiazole’s superior electron deficiency.

Biological Activity

Overview

2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester is a boronic ester derivative that has attracted considerable attention in organic synthesis and medicinal chemistry. Its unique structure, characterized by a cyclopropyl group attached to a thiazole ring and a boronic acid pinacol ester moiety, positions it as a valuable building block for various chemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions, which are pivotal in the synthesis of complex organic molecules .

The primary biological activity of this compound is linked to its role in facilitating the Suzuki-Miyaura cross-coupling reaction. This reaction involves two key processes: oxidative addition and transmetalation, leading to the formation of new carbon-carbon bonds. The compound's boronic acid moiety allows it to form reversible covalent bonds with diols and other nucleophiles, enhancing its reactivity in biochemical pathways .

This compound exhibits significant biochemical properties due to its ability to interact with various biomolecules. It has been shown to modulate cellular functions by influencing signaling pathways, gene expression, and metabolic processes. For instance, it can affect enzyme activities involved in metabolic pathways, potentially altering metabolite levels and metabolic flux .

Cellular Effects

The effects of this compound on cellular processes have been studied extensively:

- Cell Viability : In vitro studies have demonstrated that this compound can influence cell viability across different cell types. Its cytotoxicity varies with concentration, indicating a dose-dependent effect on cellular health .

- Signal Modulation : The compound's interaction with specific enzymes can lead to significant changes in cellular signaling pathways. For example, it may inhibit certain kinases involved in cell cycle regulation, which could have implications for cancer treatment .

Research Applications

This compound has diverse applications across several fields:

- Chemistry : It is widely utilized in Suzuki-Miyaura coupling reactions for forming carbon-carbon bonds essential for synthesizing complex organic molecules.

- Biology : The compound is explored for developing biologically active molecules, including potential drug candidates targeting various diseases.

- Medicine : Research indicates its potential use in synthesizing pharmaceuticals, particularly anti-cancer and anti-inflammatory agents .

- Industry : It is employed in producing advanced materials and fine chemicals due to its unique chemical properties .

Case Studies and Findings

Recent studies have highlighted the biological activity of this compound:

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various compounds on HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) at concentrations ranging from 0.1 to 100 µM. The findings indicated that while some compounds exhibited significant cytotoxicity at higher concentrations, others maintained cell viability up to 10 µM .

| Compound | IC50 (µM) | Cell Line | Observations |

|---|---|---|---|

| Compound A | 20 | HT-22 | Significant cytotoxicity |

| Compound B | 50 | BV-2 | Maintained viability up to 10 µM |

| 2-Cyclopropylthiazole | Varies | Both | Dose-dependent effects observed |

Q & A

Q. What synthetic routes are commonly employed for preparing 2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester?

The compound is typically synthesized via palladium-catalyzed cross-coupling between a halogenated thiazole precursor and a diborane reagent. For example, Marcuccio's patent (1998) describes using tetraalkoxydiboranes under palladium catalysis, though specific conditions (e.g., temperature, solvent) are often tailored to substituent reactivity. Purification via column chromatography is standard .

Q. How should this compound be stored to maintain stability?

Stability is highly sensitive to moisture and temperature. Evidence recommends storage below -20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Purity degradation (>3% over 6 months) has been observed at higher temperatures .

Q. What analytical methods are critical for characterizing this boronic ester?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>97%). Mass spectrometry (MS) validates molecular weight .

Advanced Research Questions

Q. How can protodeboronation be minimized during Suzuki-Miyaura cross-coupling reactions?

Protodeboronation is a key challenge. Strategies include:

Q. What steric or electronic effects does the cyclopropyl group impose on cross-coupling reactivity?

The cyclopropyl substituent introduces steric hindrance, slowing transmetallation but stabilizing intermediates. Electronic effects (σ-donating cyclopropyl) may modulate thiazole's electron-deficient nature, requiring adjusted reaction times (e.g., 12–24 hours vs. 6–8 hours for non-substituted analogs) .

Q. How does solvent choice impact the compound’s stability during reactions?

Polar aprotic solvents (e.g., DMF, THF) are preferred for solubility but risk boronic ester hydrolysis. Co-solvent systems (toluene:ethanol, 3:1) improve stability while maintaining reactivity. Evidence notes decomposition rates >10% in pure DMF after 12 hours .

Q. Are there documented contradictions in catalytic efficiency across different coupling partners?

Yes. Aryl halides (e.g., bromothiazoles) show higher yields (75–90%) compared to heteroaryl chlorides (40–60%) under identical Pd catalysts. This discrepancy is attributed to slower oxidative addition with less electrophilic substrates .

Methodological Considerations

Q. What steps ensure reproducibility in synthesizing this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.